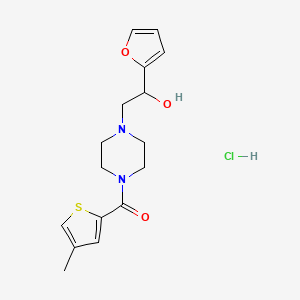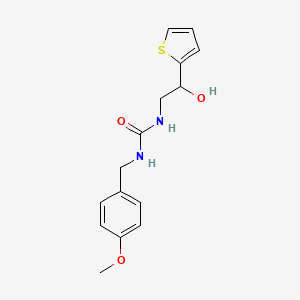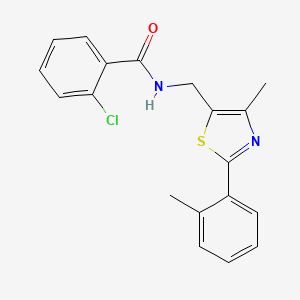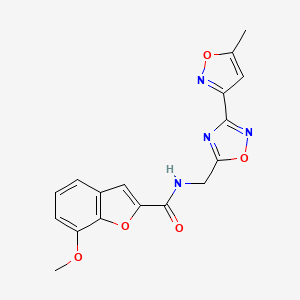![molecular formula C12H17N3O B2451675 1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2224353-44-8](/img/structure/B2451675.png)
1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one, also known as PPNP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPNP belongs to the class of enones and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of 1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are involved in the apoptotic pathway. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, this compound also has some limitations, including its low solubility in water, which could affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one. One potential direction is to investigate its potential as a therapeutic agent for cancer treatment, neuroprotection, and anti-inflammatory effects. Further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. In addition, future research could focus on improving the synthesis method of this compound and optimizing its pharmacokinetic properties for better therapeutic efficacy.
Conclusion:
This compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have anti-cancer, neuroprotective, and anti-inflammatory effects, and its mechanism of action is believed to involve multiple pathways. While this compound has several advantages for lab experiments, including its potential therapeutic applications, further studies are needed to fully understand its mechanism of action and potential side effects. Future research could focus on improving the synthesis method of this compound and optimizing its pharmacokinetic properties for better therapeutic efficacy.
Méthodes De Synthèse
1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one can be synthesized through various methods, including the reaction of pyrazole and piperidine with propenone, or the reaction of pyrazole, piperidine, and 3-chloropropenone. The reaction proceeds through the formation of an intermediate compound, which is then further reacted to form the final product. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Applications De Recherche Scientifique
1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. This compound has also been investigated for its anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-[2-(pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-12(16)15-9-4-3-6-11(15)10-14-8-5-7-13-14/h2,5,7-8,11H,1,3-4,6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVBQUMHCLFDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;4-[(2-chloro-5-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2451593.png)
![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)


![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-5-[(1-phenylcyclopropyl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2451609.png)




